
1-(2-Chloroethyl)-2-phenylaziridine
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Overview
Description
1-(2-Chloroethyl)-2-phenylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenyl group attached to the aziridine ring and a chloroethyl group at the nitrogen atom. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-2-phenylaziridine can be synthesized through several methods. One common approach involves the reaction of 2-phenylethylamine with ethylene oxide in the presence of a base, followed by chlorination of the resulting 2-phenylethylaziridine. The reaction conditions typically involve:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Chlorinating Agent: Thionyl chloride or phosphorus pentachloride
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)-2-phenylaziridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aziridine N-oxides.
Reduction: Reduction of the aziridine ring can lead to the formation of ethylamines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of substituted aziridines.
Oxidation: Formation of aziridine N-oxides.
Reduction: Formation of ethylamines.
Scientific Research Applications
1-(2-Chloroethyl)-2-phenylaziridine is a compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential applications. This article explores its applications, particularly in cancer therapy, synthetic methodologies, and its role as a reactive intermediate in various chemical reactions.
Cancer Therapy
Recent studies have highlighted the potential of this compound in cancer treatment. It has been investigated for its ability to inhibit Ras proteins, which are often mutated in various cancers. The compound can form covalent bonds with Ras proteins, effectively inhibiting their function and potentially leading to reduced tumor growth . This mechanism suggests that this compound could serve as a lead compound for developing targeted cancer therapies.
Synthetic Methodologies
This compound has been utilized in several synthetic protocols, particularly in the formation of complex organic molecules. For instance, it has been employed in nickel-catalyzed enantioselective electrochemical reactions, where it participates in reductive cross-coupling with alkenyl bromides to produce chiral amines . The ability to generate these compounds with high diastereocontrol demonstrates the versatility of this compound as a synthetic intermediate.
Reactive Intermediate
The compound acts as a reactive intermediate in various chemical transformations. Its electrophilic nature allows it to participate in nucleophilic substitutions and cycloadditions, leading to the formation of more complex structures. For example, it has been used in three-component reactions that yield spirocyclic compounds with potential anticancer activity .
Case Study 1: Inhibition of Ras Proteins
A study focused on the covalent binding of this compound to Ras proteins demonstrated its efficacy as an inhibitor . The research outlined a method for synthesizing conjugates that included Ras proteins and the aziridine compound, showing promise for new cancer therapies targeting Ras-related pathways.
Case Study 2: Electrochemical Synthesis
Research published on nickel-catalyzed reactions illustrated how this compound could be used effectively in electrochemical synthesis. The compound was subjected to conditions that allowed for high yields of chiral products, showcasing its role as a key reagent in modern synthetic chemistry .
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-2-phenylaziridine involves the formation of highly reactive intermediates that can alkylate nucleophilic sites in biological macromolecules. The chloroethyl group undergoes nucleophilic attack, leading to the formation of aziridinium ions, which can then react with DNA, proteins, and other cellular components. This alkylation process can result in DNA cross-linking, inhibition of DNA replication, and ultimately cell death.
Comparison with Similar Compounds
Carmustine (1,3-bis(2-chloroethyl)-1-nitrosourea): Used as an alkylating agent in chemotherapy.
Lomustine (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea): Another alkylating agent used in cancer treatment.
Sulfur Mustard (bis(2-chloroethyl) sulfide): A chemical warfare agent with similar alkylating properties.
Uniqueness: 1-(2-Chloroethyl)-2-phenylaziridine is unique due to its aziridine ring structure, which imparts high reactivity and specificity in chemical reactions. Unlike other alkylating agents, the presence of the phenyl group enhances its stability and allows for selective targeting of biological molecules.
Biological Activity
1-(2-Chloroethyl)-2-phenylaziridine, also known as CEPA, is a nitrogen-containing heterocyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and toxicology. This article examines the biological activity of CEPA, focusing on its mechanisms of action, therapeutic potential, and associated case studies.
- Molecular Formula : C9H10ClN
- Molecular Weight : 169.64 g/mol
- CAS Number : 40371-19-5
This compound exhibits biological activity primarily through its capacity to form reactive intermediates that can alkylate DNA. This alkylation leads to cross-linking of DNA strands, which can inhibit DNA replication and transcription, ultimately resulting in cell death. The compound's mechanism is similar to that of other alkylating agents used in chemotherapy.
Anticancer Activity
CEPA has been studied for its potential as an anticancer agent. Research indicates that it can induce apoptosis in various cancer cell lines by disrupting cellular processes essential for tumor growth. The compound's effectiveness is attributed to its ability to target rapidly dividing cells.
- Case Study : In vitro studies demonstrated that CEPA significantly reduced the viability of human breast cancer cells (MCF-7) and lung cancer cells (A549) at concentrations as low as 10 µM. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
Antimicrobial Activity
In addition to its anticancer properties, CEPA has shown antimicrobial activity against various bacterial strains. Studies have reported that it exhibits inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Research Findings : The minimum inhibitory concentration (MIC) for S. aureus was found to be 25 µg/mL, while for E. coli, it was 30 µg/mL. These findings suggest that CEPA could serve as a potential lead compound for developing new antimicrobial agents.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 30 |
Toxicological Profile
The biological activity of CEPA is accompanied by a notable toxicological profile. Studies have indicated that while the compound is effective against cancer cells and certain pathogens, it also poses risks of toxicity to normal cells.
- Toxicity Assessment : In animal models, CEPA administration resulted in dose-dependent toxicity, with significant effects observed on liver and kidney functions at higher doses. Long-term exposure studies are necessary to fully understand the chronic effects of CEPA.
Properties
CAS No. |
40371-19-5 |
---|---|
Molecular Formula |
C10H12ClN |
Molecular Weight |
181.66 g/mol |
IUPAC Name |
1-(2-chloroethyl)-2-phenylaziridine |
InChI |
InChI=1S/C10H12ClN/c11-6-7-12-8-10(12)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
WMACXBKTJOGZML-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1CCCl)C2=CC=CC=C2 |
Origin of Product |
United States |
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